![molecular formula C17H17Cl2NO2 B2446748 N-(3,5-dichlorophenyl)-4-(4-methylphenoxy)butanamide CAS No. 449154-34-1](/img/structure/B2446748.png)
N-(3,5-dichlorophenyl)-4-(4-methylphenoxy)butanamide
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Description
N-(3,5-dichlorophenyl)-4-(4-methylphenoxy)butanamide, also known as A-836,339, is a synthetic compound that acts as a selective cannabinoid receptor type 2 (CB2) agonist. It was first synthesized in 2008 and has been the subject of numerous scientific studies due to its potential therapeutic applications.
Scientific Research Applications
Chemical Synthesis and Modification
N-(3,5-dichlorophenyl)-4-(4-methylphenoxy)butanamide and related compounds are utilized in chemical synthesis and modification processes, demonstrating their versatility in organic chemistry. For instance, compounds like 4-methyl-3-penten-2-one, and 3-methyl-1-phenyl-2-buten-1-one undergo reactions with cyclohexane in the presence of aluminum halides, highlighting the potential for chemical transformations involving similar structures (Koltunov, Repinskaya, & Borodkin, 2001). This suggests that N-(3,5-dichlorophenyl)-4-(4-methylphenoxy)butanamide could serve as a precursor or intermediate in synthesizing complex molecules or modifying existing chemical structures for various applications, including material science and pharmaceuticals.
Environmental Monitoring and Analysis
The presence and effects of N-(3,5-dichlorophenyl)-4-(4-methylphenoxy)butanamide in environmental matrices have not been directly reported in the provided literature. However, studies on similar compounds, such as benzophenones and chlorophenols, indicate the importance of monitoring these chemicals due to their widespread use and potential environmental impact. For example, the determination of benzophenone UV filters in environmental samples highlights the need for analytical methods to detect and quantify similar compounds (Zhang et al., 2011). This suggests that research into compounds like N-(3,5-dichlorophenyl)-4-(4-methylphenoxy)butanamide could focus on their environmental fate, distribution, and potential effects, contributing to the field of environmental chemistry and toxicology.
Material Science and Engineering
The development of renewable thermosetting resins derived from natural sources, such as eugenol, demonstrates the potential for creating high-performance materials from sustainable feedstocks (Harvey et al., 2014). Although not directly related to N-(3,5-dichlorophenyl)-4-(4-methylphenoxy)butanamide, this research indicates a broader interest in synthesizing and applying novel compounds for material science applications. Such efforts could inspire future research into utilizing N-(3,5-dichlorophenyl)-4-(4-methylphenoxy)butanamide and related compounds for developing new materials with unique properties, such as enhanced durability, reduced environmental impact, or specific functional characteristics for industrial applications.
properties
IUPAC Name |
N-(3,5-dichlorophenyl)-4-(4-methylphenoxy)butanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17Cl2NO2/c1-12-4-6-16(7-5-12)22-8-2-3-17(21)20-15-10-13(18)9-14(19)11-15/h4-7,9-11H,2-3,8H2,1H3,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XFYREPJNQBDZIW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OCCCC(=O)NC2=CC(=CC(=C2)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17Cl2NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3,5-dichlorophenyl)-4-(4-methylphenoxy)butanamide |
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